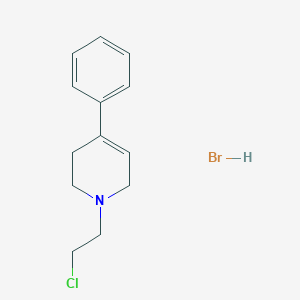
1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloroethyl group attached to a phenyl-substituted dihydropyridine ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
The synthesis of 1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the formation of the dihydropyridine ring through a cyclization reaction.
- The chloroethyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with a chloroethylating agent under controlled conditions.
- The phenyl group is usually added through a Friedel-Crafts alkylation or acylation reaction.
- The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.
-
Industrial Production Methods
- Industrial production may involve optimization of reaction conditions to maximize yield and purity.
- Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Análisis De Reacciones Químicas
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
-
Major Products
- Oxidation yields N-oxides.
- Reduction produces piperidine derivatives.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies to understand the interaction of chloroethyl groups with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of certain cancers.
- Studied for its ability to cross biological membranes and target specific cellular pathways.
-
Industry
- Utilized in the production of specialty chemicals and intermediates.
- Employed in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide involves several key steps:
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(2-Chloroethyl)piperidine hydrochloride: Similar in structure but lacks the phenyl group, leading to different biological activities.
1-(2-Chloroethyl)pyrrolidine hydrochloride: Contains a pyrrolidine ring instead of a dihydropyridine ring, resulting in distinct chemical properties.
Semustine: An alkylating agent used in chemotherapy, shares the chloroethyl group but has a different overall structure and application.
-
Uniqueness
- The presence of the phenyl group in this compound provides additional hydrophobic interactions, enhancing its binding affinity to certain biological targets.
- The dihydropyridine ring offers unique electronic properties that can influence its reactivity and interaction with biological molecules.
Propiedades
Número CAS |
56079-67-5 |
|---|---|
Fórmula molecular |
C13H17BrClN |
Peso molecular |
302.64 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide |
InChI |
InChI=1S/C13H16ClN.BrH/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;/h1-6H,7-11H2;1H |
Clave InChI |
TYXSMKUPNSWBON-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1C2=CC=CC=C2)CCCl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
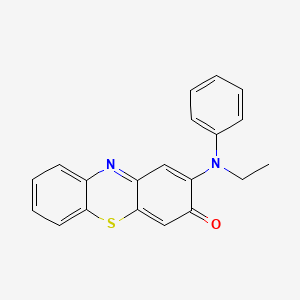


![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
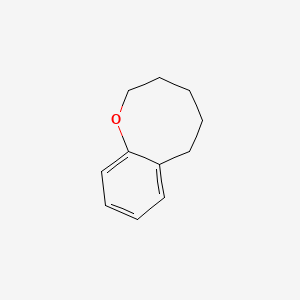
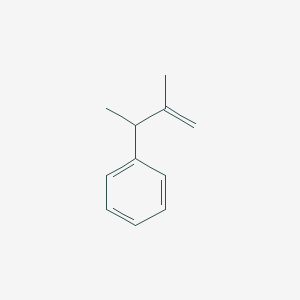
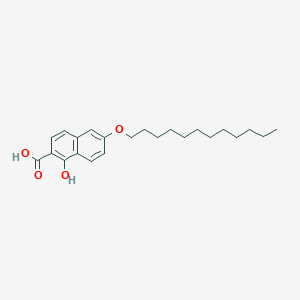


![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)
